molecular formula C24H23N3O3 B2489782 3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile CAS No. 380444-06-4

3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile

Cat. No. B2489782
CAS RN: 380444-06-4
M. Wt: 401.466
InChI Key: XSEWQIKGZVRHGT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a benzodioxol group, a pyrido-indole group, and a nitrile group . These groups are common in many organic compounds, including pharmaceuticals and dyes .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, a Claisen–Schmidt reaction was used to synthesize a related compound . This reaction typically involves the condensation of an aldehyde or ketone with a carbonyl compound in the presence of a base .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

The chemical reactions of similar compounds would depend on the functional groups present in the molecule. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the solubility, boiling point, and specific gravity can be determined experimentally .

Scientific Research Applications

Synthesis of Tryptophan Precursors

Compounds with complex structures similar to the one mentioned are often studied for their potential as precursors to essential amino acids like tryptophan. For example, research on the homologation of the side chain of 2-nitrotoluene has led to the synthesis of potent tryptophan precursors and useful indole derivatives, which are critical in the biosynthesis of proteins and neurotransmitters (Tanaka, Yasuo, & Torii, 1989).

Generation of Structurally Diverse Libraries

The structural complexity of compounds like the one allows for the generation of structurally diverse libraries through various chemical reactions. For instance, compounds derived from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride have been used to produce a wide range of compounds, including dithiocarbamates, thioethers, and various heterocyclic compounds (Roman, 2013).

Inhibition of Leukotriene Synthesis

Certain compounds with intricate structures, akin to the one described, are investigated for their potential in inhibiting leukotriene synthesis. This application is particularly relevant in the development of treatments for inflammatory and allergic conditions. A study on 5-lipoxygenase-activating protein inhibitors highlights the optimization of compounds for improved in vitro and in vivo inhibition of leukotriene synthesis, essential for treating conditions like allergen-induced asthma (Hutchinson et al., 2009).

Mechanism of Action

The mechanism of action of similar compounds would depend on their intended use. For example, some compounds with a benzodioxol group have been found to have anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities .

Safety and Hazards

The safety and hazards of similar compounds would depend on their specific chemical structure. Some compounds with a benzodioxol group can be toxic and should be handled with care .

Future Directions

The future directions for research on similar compounds could include exploring their potential uses in medicine, as well as studying their synthesis and properties in more detail .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-5-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-15-3-5-20-18(9-15)19-13-26(2)8-7-21(19)27(20)24(28)17(12-25)10-16-4-6-22-23(11-16)30-14-29-22/h3-6,9-11,19,21H,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEWQIKGZVRHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C(=CC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-2-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-5-carbonyl)prop-2-enenitrile

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